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For Researchers, Scientists, and Drug Development Professionals

Abstract
Sutidiazine, also known as ZY-19489, is a novel triaminopyrimidine derivative under

investigation as a potent antimalarial agent.[1] This technical guide provides a comprehensive

overview of its chemical structure, physicochemical properties, and a detailed synthesis

protocol. Additionally, it explores its mechanism of action, targeting the Plasmodium falciparum

V-type proton ATPase, a crucial enzyme for parasite survival.

Chemical Structure and Identification
Sutidiazine is a complex heterocyclic molecule with the systematic IUPAC name (R)-N2-(4-

cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-

dimethylpiperazin-1-yl)pyrimidine-2,4-diamine.[2] Its chemical structure is characterized by a

central diaminopyrimidine core substituted with a fluorinated pyridinyl group, a

dimethylpyrazolyl group, and a chiral dimethylpiperazinyl moiety.

Table 1: Chemical Identifiers and Properties of Sutidiazine
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Property Value

IUPAC Name

(R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-

2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-

dimethylpiperazin-1-yl)pyrimidine-2,4-diamine

Molecular Formula C₂₄H₃₂FN₉

Molecular Weight 465.57 g/mol

CAS Number 1821293-40-6

SMILES

C[C@@H]1CN(CC(N(C)C1)=C(C=N2)N=C(NC

3=CC(=C(C(=N3)C)F)C4CC4)N2)NC5=NN(C)C

=C5C

Synonyms ZY-19489, MMV253, AZ13721412

Synthesis of Sutidiazine
The synthesis of Sutidiazine is a multi-step process involving the sequential construction of the

substituted pyrimidine core. The following protocol is a detailed description of the synthetic

route.

Experimental Protocol
Step 1: Synthesis of tert-Butyl (R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-

carboxylate

To a solution of 5-bromouracil in a suitable solvent, add tert-butyl (R)-2-methylpiperazine-1-

carboxylate.

The reaction mixture is stirred at a specified temperature for a set duration to yield the

desired product.

Step 2: Chlorination and Condensation with 1,5-dimethyl-1H-pyrazol-3-amine

The product from Step 1 undergoes chlorination.
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The resulting chlorinated intermediate is then condensed with 1,5-dimethyl-1H-pyrazol-3-

amine to introduce the pyrazole moiety.

Step 3: Condensation with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride

The intermediate from the previous step is reacted with 4-cyclopropyl-5-fluoro-6-

methylpyridin-2-amine hydrochloride to attach the substituted pyridine ring.

Step 4: Boc-Deprotection and Methylation

The Boc-protecting group is removed from the piperazine ring under acidic conditions (e.g., 4

N HCl in dioxane).[2]

The deprotected piperazine is then methylated using formaldehyde and sodium

cyanoborohydride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in

dichloromethane to yield the final product, Sutidiazine.[2]

Note: This is a generalized protocol based on available information. Specific reaction

conditions, solvents, and purification methods may vary and should be optimized based on

laboratory settings.

Mechanism of Action: Targeting the Plasmodium V-
type Proton ATPase
Sutidiazine's antimalarial activity is attributed to its potential inhibition of the Plasmodium

falciparum V-type proton ATPase (V-ATPase).[3] This enzyme is a multi-subunit proton pump

crucial for maintaining the acidic environment of the parasite's digestive vacuole.

The acidic pH of the digestive vacuole is essential for several key physiological processes in

the parasite, including:

Hemoglobin Digestion: The parasite ingests and degrades host hemoglobin within the

digestive vacuole to obtain amino acids for its growth and development. The proteases

involved in this process are active only at acidic pH.[4][5][6]

Heme Detoxification: The digestion of hemoglobin releases toxic heme, which the parasite

detoxifies by crystallizing it into hemozoin. This process is also pH-dependent.[4][5]
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Cytosolic pH Homeostasis: The V-ATPase plays a role in maintaining the overall pH balance

within the parasite.[6][7]

By inhibiting the V-ATPase, Sutidiazine disrupts these vital processes, leading to parasite

death.
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Caption: Proposed mechanism of action of Sutidiazine.

Quantitative Data
Clinical studies have provided quantitative data on the efficacy of Sutidiazine (ZY-19489) in

treating malaria.

Table 2: Efficacy of Single-Dose ZY-19489 in a Volunteer Infection Study

Dose Group
Number of Participants with
Recrudescence

200 mg 4 out of 5

300 mg 5 out of 8

900 mg 0 out of 2

Data from a first-in-human study.[8]

Pharmacokinetic-pharmacodynamic modeling from this study predicted that a single dose of

1100 mg would be sufficient to clear the baseline parasitemia by a factor of 10⁹.[8]
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Experimental Workflow: Synthesis and In Vitro
Evaluation
The development of Sutidiazine involves a structured workflow from chemical synthesis to

biological evaluation.
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Caption: General workflow for the synthesis and initial evaluation of Sutidiazine.
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Conclusion
Sutidiazine represents a promising new class of antimalarial compounds with a novel

mechanism of action. Its complex chemical structure presents a challenging yet achievable

synthetic target. Further research and clinical development are warranted to fully elucidate its

therapeutic potential in the fight against malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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